molecular formula C16H23N5O3 B11242866 4-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

4-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

Cat. No.: B11242866
M. Wt: 333.39 g/mol
InChI Key: BPRSXNICDMXXNH-UHFFFAOYSA-N
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Description

4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is a complex organic compound that features a tetrazole ring, a dimethoxyphenyl group, and a morpholine moiety

Properties

Molecular Formula

C16H23N5O3

Molecular Weight

333.39 g/mol

IUPAC Name

4-[2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]propan-2-yl]morpholine

InChI

InChI=1S/C16H23N5O3/c1-16(2,20-7-9-24-10-8-20)15-17-18-19-21(15)12-5-6-13(22-3)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3

InChI Key

BPRSXNICDMXXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC(=C(C=C2)OC)OC)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE typically involves multiple steps. One common approach is the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the tetrazole intermediate with morpholine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The dimethoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the morpholine moiety can improve solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)

Uniqueness

4-{2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is unique due to its combination of a tetrazole ring, a dimethoxyphenyl group, and a morpholine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the tetrazole ring, in particular, offers unique binding characteristics and stability .

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